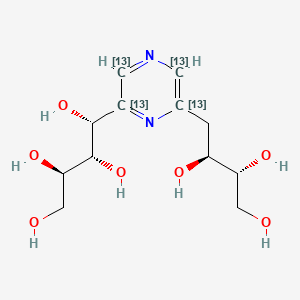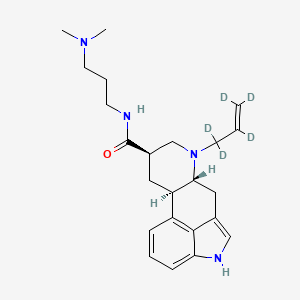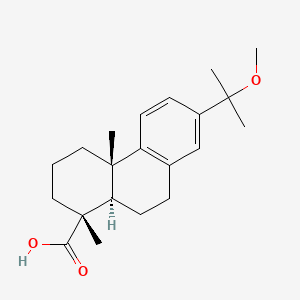
Fenspiride-d5 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenspiride-d5 Hydrochloride is a deuterated form of Fenspiride, a compound known for its bronchodilator and anti-inflammatory properties. It is primarily used as an internal standard for the quantification of Fenspiride in various analytical applications . The compound is characterized by the presence of deuterium atoms, which replace certain hydrogen atoms, enhancing its stability and making it suitable for precise analytical measurements.
Biochemical Analysis
Biochemical Properties
Fenspiride-d5 Hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It is an antagonist of H1-histamine receptors and inhibits the activities of phosphodiesterase 3 (PDE3), phosphodiesterase 4 (PDE4), and phosphodiesterase 5 (PDE5) with -log IC50 values of 3.44, 4.16, and approximately 3.8, respectively . These interactions help reduce inflammation and bronchoconstriction, making this compound a valuable tool in respiratory disease research .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By antagonizing H1-histamine receptors and inhibiting phosphodiesterase enzymes, this compound reduces the release of inflammatory mediators and mucus secretion, thereby improving respiratory function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with H1-histamine receptors and phosphodiesterase enzymes. By antagonizing H1-histamine receptors, it prevents histamine from binding and triggering inflammatory responses . Inhibition of phosphodiesterase enzymes leads to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which play crucial roles in regulating inflammation and bronchoconstriction . These molecular interactions contribute to the anti-inflammatory and bronchodilator effects of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in long-term studies. This compound has been shown to maintain its stability under recommended storage conditions . Long-term administration of this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and bronchodilator effects without significant adverse impacts on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces inflammation and bronchoconstriction without causing significant toxicity . At higher doses, there may be threshold effects and potential adverse effects, such as gastrointestinal disturbances and hepatotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects in animal studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by phosphodiesterase enzymes. It interacts with enzymes such as PDE3, PDE4, and PDE5, leading to increased levels of cAMP and cGMP . These cyclic nucleotides regulate numerous cellular processes, including inflammation, bronchoconstriction, and smooth muscle relaxation . The metabolic pathways influenced by this compound contribute to its therapeutic effects in respiratory diseases .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It may interact with specific transporters that facilitate its uptake into cells and tissues . Additionally, binding proteins may influence its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its interactions with target biomolecules and its overall therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fenspiride-d5 Hydrochloride involves the incorporation of deuterium into the Fenspiride molecule. This can be achieved through various deuteration techniques, such as catalytic exchange reactions or the use of deuterated reagents. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the deuterated product. Quality control measures are implemented to verify the incorporation of deuterium and the overall integrity of the compound .
Chemical Reactions Analysis
Types of Reactions: Fenspiride-d5 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Fenspiride-d5 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to quantify Fenspiride.
Biology: Investigated for its effects on cellular signaling pathways and its potential as a research tool in studying respiratory diseases.
Medicine: Explored for its therapeutic potential in treating inflammatory and respiratory conditions.
Industry: Utilized in the development and quality control of pharmaceutical products
Mechanism of Action
Fenspiride-d5 Hydrochloride exerts its effects through multiple mechanisms:
Anti-inflammatory Action: Inhibits the release of inflammatory mediators such as cytokines and metabolites of arachidonic acid, including prostaglandins and leukotrienes.
Bronchodilator Effect: Acts as an antagonist of histamine H1 receptors and inhibits phosphodiesterase enzymes (PDE3, PDE4, and PDE5), leading to relaxation of bronchial smooth muscles.
Molecular Targets: Targets histamine receptors and phosphodiesterase enzymes, modulating cyclic nucleotide signaling pathways
Comparison with Similar Compounds
Fenspiride-d5 Hydrochloride is unique due to its deuterated nature, which enhances its stability and suitability for analytical applications. Similar compounds include:
Fenspiride: The non-deuterated form, used for similar therapeutic purposes.
Other Deuterated Analogs: Compounds like deuterated antihistamines and bronchodilators, which also incorporate deuterium for enhanced stability and analytical precision
Properties
IUPAC Name |
8-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c18-14-16-12-15(19-14)7-10-17(11-8-15)9-6-13-4-2-1-3-5-13;/h1-5H,6-12H2,(H,16,18);1H/i1D,2D,3D,4D,5D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKFLLIUPUVONI-GWVWGMRQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC(=O)O2)CCC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN2CCC3(CC2)CNC(=O)O3)[2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R,S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic Acid Benzyl Ester](/img/structure/B565451.png)
![(R,S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic Acid Benzyl Ester](/img/structure/B565452.png)





![[(3,3,3-trifluoro-2-oxopropylidene)amino]urea](/img/structure/B565461.png)



![[(2R,3S,4S,5R,6R)-6-[[(4aR,6R,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-(4-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B565470.png)
